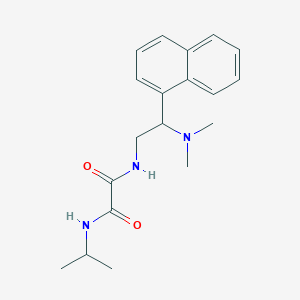

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide

説明

N1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative featuring a dimethylaminoethyl group substituted with a naphthalene ring at the N1 position and an isopropyl group at the N2 position. The compound’s design aligns with pharmacophores commonly explored in medicinal chemistry, particularly for targeting central nervous system (CNS) or oncological pathways .

特性

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13(2)21-19(24)18(23)20-12-17(22(3)4)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,17H,12H2,1-4H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZYFNONSDTGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 262.32 g/mol

The structural features include a naphthalene moiety, which is known for its interaction with various biological targets, and a dimethylamino group that may enhance its solubility and biological activity.

Biological Activity Overview

Research indicates that N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide exhibits several biological activities, primarily in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects : The presence of the dimethylamino group suggests possible neuroprotective effects, which may be linked to its ability to cross the blood-brain barrier.

The biological effects of N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It has been observed to affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and growth.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide significantly inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell lines, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL, respectively. These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Data Table

類似化合物との比較

Thiourea Derivatives with Naphthalene and Dimethylamino Groups

Compound: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Molecular Formula : C29H31N3S

- Molecular Weight : 453.64 g/mol

- Key Differences :

- Replaces the oxalamide group with a thiourea linkage.

- Incorporates a diphenylethyl backbone instead of a single ethyl chain.

- Research Findings :

- The thiourea group may enhance metal-binding properties compared to oxalamides, but reduces hydrolytic stability .

Indole-Substituted Oxalamide Analogs

Compound: N1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Molecular Formula : C22H26N4O2S

- Molecular Weight : 410.5 g/mol

- Key Differences :

- Substitutes naphthalene with a 1-methylindole ring, altering aromatic interactions.

- Includes a methylthio group on the phenyl ring, which may influence electron distribution and bioavailability.

- The methylthio group could enhance metabolic stability compared to unsubstituted aromatic systems .

Piperazine-Containing Oxalamide Derivatives

Compound : N1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide

- Molecular Formula : C17H25ClN4O2

- Molecular Weight : 352.9 g/mol

- Key Differences: Replaces the dimethylamino-naphthalene group with a 4-chlorophenylpiperazine moiety.

- Lower molecular weight (352.9 vs. ~450 g/mol for thiourea analogs) may improve pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Role of Dimethylamino Group: In resin chemistry, dimethylamino-containing compounds like 2-(dimethylamino) ethyl methacrylate exhibit lower reactivity compared to ethyl 4-(dimethylamino) benzoate, suggesting that electronic effects and steric hindrance influence polymerization or drug delivery . For the target compound, the dimethylamino group may enhance solubility in polar solvents or facilitate protonation in physiological environments .

- In contrast, indole’s heterocyclic structure may favor hydrogen bonding .

Thermal Stability :

- Thiourea derivatives require cold storage (0–6°C), whereas oxalamides (e.g., piperazine analog) lack such specifications, implying greater stability for oxalamide-based structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。